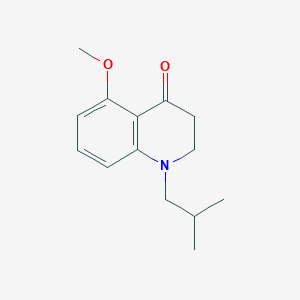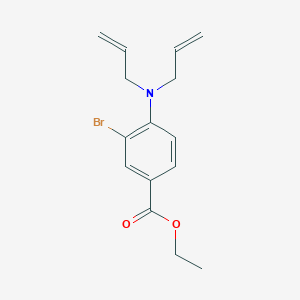
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid
Vue d'ensemble
Description
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ketone derivative of the amino acid leucine and has a unique chemical structure that makes it an interesting subject of study.
Applications De Recherche Scientifique
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been extensively studied for its potential applications in various fields. In biomedical research, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been shown to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has also been studied for its potential use as a biomarker for oxidative stress in vivo and in vitro. In addition, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reactive oxygen species (ROS) in biological systems.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is not fully understood, but it is believed to involve the scavenging of free radicals and ROS. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid reacts with free radicals and ROS to form stable adducts, which can be detected by EPR spectroscopy. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been shown to scavenge a variety of free radicals and ROS, including superoxide, hydroxyl radical, and nitric oxide.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid can protect cells from oxidative stress-induced apoptosis and DNA damage. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been shown to have anti-tumor effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is its ability to scavenge a wide range of free radicals and ROS. This makes it a useful tool for studying oxidative stress in biological systems. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is also relatively stable and can be easily synthesized in the laboratory. However, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are many future directions for research on 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid. One area of interest is the development of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid-based therapeutic agents for the treatment of diseases such as cancer and neurodegenerative diseases. Another area of interest is the use of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid as a biomarker for oxidative stress in vivo and in vitro. In addition, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid and its potential side effects.
Conclusion:
In conclusion, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is a chemical compound with potential applications in various fields, including biomedical research and EPR spectroscopy. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has antioxidant and anti-inflammatory properties and has been shown to scavenge a wide range of free radicals and ROS. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has advantages and limitations for lab experiments, and there are many future directions for research on this compound. Overall, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is an interesting subject of study that has the potential to contribute to many areas of scientific research.
Propriétés
IUPAC Name |
3,3-dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-4-6-11(7-5-10)12(15)8-14(2,3)9-13(16)17/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQQAMZUOYVYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1465506.png)
![4-[3-(tert-Butyl)phenyl]tetrahydro-2H-pyran-4-ol](/img/structure/B1465508.png)
![(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465509.png)
![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1465512.png)
![1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465513.png)
![Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1465517.png)
![3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione](/img/structure/B1465519.png)
![Imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B1465520.png)

![(3S,7R,8AS)-3-(tert-butyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465523.png)

![7-Methyl-7,11-diazaspiro[5.6]dodecane](/img/structure/B1465525.png)
